Product packaging for (Rac)-H-Thr-OMe hydrochloride(Cat. No.:CAS No. 39994-75-7)

(Rac)-H-Thr-OMe hydrochloride

Cat. No.: B554946
CAS No.: 39994-75-7
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-HJXLNUONSA-N
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Description

Significance of Alpha-Amino Acid Derivatives in Contemporary Organic and Medicinal Chemistry Research

Alpha-amino acid derivatives are fundamental building blocks in modern organic and medicinal chemistry. google.com Their importance lies in their structural versatility and inherent chirality, which are critical for the synthesis of complex, biologically active molecules. In medicinal chemistry, these derivatives are indispensable for creating peptides, peptidomimetics, and other novel therapeutic agents. prepchem.comontosight.ai They serve as starting materials for drugs targeting a wide array of conditions, including metabolic disorders and neurological diseases. ontosight.aiwikipedia.org

In organic synthesis, alpha-amino acid derivatives are prized as chiral synthons. researchgate.netoup.com Their well-defined stereochemistry allows for the construction of enantiomerically pure molecules, which is crucial for ensuring the efficacy and specificity of pharmaceuticals and other fine chemicals. They participate in a wide range of chemical reactions, including the formation of peptide bonds, C-C bond-forming reactions, and the synthesis of heterocyclic compounds. academie-sciences.frresearchgate.net The ability to protect and selectively modify the amino and carboxyl groups provides chemists with precise control over synthetic pathways, enabling the assembly of intricate molecular architectures. oup.com

Historical Context of L-Threonine and its Methyl Ester Hydrochloride in Scientific Discovery

The history of Methyl L-threoninate hydrochloride is intrinsically linked to two major scientific achievements: the discovery of its parent amino acid, L-threonine, and the development of esterification methods for amino acids.

L-Threonine was the last of the 20 common proteinogenic amino acids to be identified. Its discovery was announced in 1935 by William Cumming Rose and Curtis Meyer at the University of Illinois. ontosight.aiillinois.edu This discovery was a landmark in nutritional science, completing the roster of essential amino acids that must be obtained from the diet. researchgate.net The amino acid was named for its structural similarity to threonic acid. illinois.edunih.gov

The method for creating the methyl ester hydrochloride derivative predates the discovery of threonine itself. The foundational chemistry was established by the Nobel laureate Emil Fischer. In 1895, Fischer and Arthur Speier described a straightforward method of converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst, a reaction now known as the Fischer-Speier esterification. wikipedia.orgwikipedia.orgmdpi.com Around 1901, Fischer refined this technique specifically for amino acids, using it to convert them into their corresponding esters. academie-sciences.fr This allowed for their separation by fractional distillation, a crucial step in his pioneering work on protein structure. academie-sciences.frillinois.edu

Following the discovery of L-threonine, the application of Fischer's established esterification method using methanol (B129727) and hydrochloric acid was a logical and direct step for its chemical modification. This process, often employing reagents like thionyl chloride in methanol, yields the stable hydrochloride salt of the methyl ester, a compound that has since become a standard reagent in chemical synthesis. prepchem.comnih.gov

Structural and Stereochemical Foundations of Methyl L-Threoninate Hydrochloride for Research Applications

The utility of Methyl L-threoninate hydrochloride in research is fundamentally derived from its distinct structural and stereochemical features. The molecule, with the chemical formula C₅H₁₂ClNO₃, is the hydrochloride salt of the methyl ester of L-threonine. academie-sciences.fr Its structure is characterized by a central four-carbon chain with key functional groups strategically positioned.

Key Structural Features:

Methyl Ester: The carboxyl group of L-threonine is esterified with a methyl group. This modification protects the carboxylic acid, preventing it from participating in unwanted side reactions (like acid-base reactions) and allowing chemists to direct reactivity towards the amino or hydroxyl groups.

Amine Hydrochloride: The amino group is present as a hydrochloride salt. This not only increases the compound's solubility in polar solvents but also protects the amine from acting as a nucleophile. academie-sciences.fr The free amine can be readily regenerated when needed by treatment with a mild base.

Hydroxyl Group: The presence of a secondary alcohol on the beta-carbon (C3) provides an additional site for chemical modification, such as oxidation or further esterification.

Stereochemistry: L-Threonine is unique among the common amino acids in that it possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). For Methyl L-threoninate hydrochloride, the specific stereochemical configuration is (2S, 3R). mdpi.com This fixed, well-defined three-dimensional arrangement is critical for its application as a chiral building block. biosynth.com In enantioselective synthesis, starting with a molecule of known stereochemistry ensures that the final product has the desired spatial orientation, which is often directly linked to its biological activity.

Interactive Table: Chemical Properties of Methyl L-threoninate Hydrochloride

Users can sort the table by clicking on the column headers.

PropertyValueReference
IUPAC Name methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride mdpi.com
Molecular Formula C₅H₁₂ClNO₃ academie-sciences.fr
Molecular Weight 169.61 g/mol mdpi.com
CAS Number 39994-75-7 mdpi.com
Appearance White powder/crystals academie-sciences.fr
Melting Point 64 °C nih.gov
Solubility Soluble in water, methanol, chloroform, dichloromethane (B109758) academie-sciences.frchemicalbook.com
SMILES CC@HO.Cl mdpi.com

Overview of Research Trajectories and Key Academic Disciplines Engaging with the Compound

Methyl L-threoninate hydrochloride is a versatile reagent utilized across several key scientific disciplines due to its unique structural attributes. Its applications are primarily centered on leveraging its chiral scaffold and multiple functional groups for the synthesis of more complex molecules.

Organic Synthesis: This is the most prominent field utilizing the compound. It serves as a chiral building block for the enantioselective synthesis of natural products and other complex organic molecules. academie-sciences.fr Specific applications include its use as a substrate in peptide coupling reactions, palladium-catalyzed C–H functionalization, and in Pictet-Spengler reactions to create heterocyclic structures like β-carboline alkaloids. academie-sciences.fr

Medicinal and Pharmaceutical Chemistry: In drug discovery and development, Methyl L-threoninate hydrochloride acts as a crucial pharmaceutical intermediate. ontosight.aiwikipedia.org Its chiral core is incorporated into the synthesis of novel therapeutic agents. For instance, it has been used in the development of peroxisome proliferator-activated receptor (PPAR) agonists and potential inhibitors of viral proteases. prepchem.com Research has also explored its derivatives for potential applications in treating metabolic disorders. prepchem.com

Biochemistry and Biotechnology: Researchers in biochemistry and biotechnology use the compound to study metabolic pathways and enzyme activity. prepchem.com It is also employed in protein engineering, where modifying protein structures can enhance their stability and function for new therapeutic or industrial applications.

Analytical Chemistry: In analytical science, the high purity and stability of Methyl L-threoninate hydrochloride make it suitable as a reference standard. It is used for method development and calibration in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the precise quantification of amino acids in various samples. academie-sciences.fr

Interactive Table: Summary of Research Applications

Users can filter the table by discipline using the search box.

Academic DisciplineSpecific Research ApplicationKey Outcome/UseReference
Organic Synthesis Chiral Building BlockSynthesis of enantiomerically pure complex molecules. academie-sciences.fr
Peptide SynthesisIncorporation of threonine residues into peptides. prepchem.com
Pictet-Spengler ReactionFormation of β-carboline alkaloids and other heterocycles. academie-sciences.fr
Medicinal Chemistry Pharmaceutical IntermediateSynthesis of active pharmaceutical ingredients (APIs). ontosight.aiwikipedia.org
PPAR Agonist SynthesisDevelopment of novel modulators for metabolic diseases.
Biochemistry Metabolic Pathway StudiesElucidating cellular functions and disease mechanisms. prepchem.com
Protein EngineeringModification of proteins to improve stability and function.
Analytical Chemistry HPLC/MS StandardCalibration and quantification of amino acids. academie-sciences.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO3 B554946 (Rac)-H-Thr-OMe hydrochloride CAS No. 39994-75-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193049
Record name Methyl L-threoninate hydrochloride
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39994-75-7
Record name L-Threonine, methyl ester, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=39994-75-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-threoninate hydrochloride
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Record name Methyl L-threoninate hydrochloride
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Record name Methyl L-threoninate hydrochloride
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Synthetic Methodologies and Advanced Chemical Transformations of Methyl L Threoninate Hydrochloride

Esterification Pathways for the Synthesis of Methyl L-Threoninate Hydrochloride

The synthesis of Methyl L-threoninate hydrochloride is predominantly achieved through the esterification of L-threonine. Various acid-catalyzed methods have been developed to efficiently convert the carboxylic acid group of L-threonine into its methyl ester.

Thionyl Chloride-Mediated Esterification Protocols

A highly effective and widely used method for the synthesis of Methyl L-threoninate hydrochloride involves the use of thionyl chloride (SOCl₂) in methanol (B129727). nih.gov This approach is favored for its high yields and mild reaction conditions.

The reaction is typically carried out by adding thionyl chloride dropwise to anhydrous methanol at a low temperature, often between -10°C and 0°C, to control the exothermic reaction. prepchem.com L-threonine is then added to this solution. The mixture is often stirred at room temperature or refluxed for several hours to ensure the completion of the esterification. nih.gov The thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride in situ, which then catalyzes the Fischer esterification of L-threonine. lsu.edu This method is scalable and can produce high yields, often exceeding 95%. The final product is typically isolated as a white crystalline solid after evaporation of the solvent and crystallization from a suitable solvent system like ethanol-diethyl ether. prepchem.com

Table 1: Thionyl Chloride-Mediated Esterification of L-Threonine
ReactantReagentSolventTemperatureReaction TimeYieldReference
L-ThreonineThionyl ChlorideMethanol0–5°C then reflux at 65°C6 hours95%
D(+)-ThreonineThionyl ChlorideMethanol-10°C then ~22°C16 hoursQuantitative prepchem.com
L-ThreonineThionyl ChlorideMethanol0°CNot SpecifiedNot Specified lsu.edu

Methanolic HCl Reflux Techniques

Another common approach for the synthesis of Methyl L-threoninate hydrochloride is by refluxing L-threonine in methanol with a source of hydrogen chloride. This can be achieved by bubbling anhydrous HCl gas through the methanolic solution or by using a pre-prepared solution of HCl in methanol.

In a typical procedure, L-threonine is suspended in methanol, and the mixture is saturated with dry HCl gas at 0°C. The reaction is then stirred at room temperature for an extended period, often 24 hours. The product is obtained after the removal of the solvent under reduced pressure and subsequent recrystallization. While effective, this method can be less convenient due to the handling of gaseous HCl and may result in slightly lower yields compared to the thionyl chloride method. An alternative involves refluxing the amino acid in methanol containing a strong acid like sulfuric acid, although this is less common for threonine specifically. google.com

Alternative Acid-Catalyzed Esterification Approaches

Beyond the more traditional methods, other acid catalysts have been explored for the esterification of amino acids. Trimethylchlorosilane (TMSCl) in methanol has emerged as a convenient and efficient system for preparing amino acid methyl esters at room temperature. nih.gov This method avoids the harsh conditions associated with thionyl chloride or gaseous HCl. nih.gov The reaction involves stirring the amino acid with TMSCl in methanol, and the resulting hydrochloride salt of the methyl ester is isolated after evaporation of the solvent. nih.gov

Another approach involves the use of solid acid catalysts, such as ion-exchange resins like Amberlyst-15, which can simplify the workup procedure. nih.gov While not specifically detailed for L-threonine in the provided context, these methods represent a broader trend towards developing more user-friendly and environmentally benign esterification protocols. Research has also shown that sulfuric acid can be an effective catalyst for amino acid esterification in a thin film, a technique that may offer advantages in specific applications. acs.org

Derivatization Strategies for Methyl L-Threoninate Hydrochloride

The strategic modification of Methyl L-threoninate hydrochloride is essential for its incorporation into larger, more complex molecules, most notably peptides. This typically involves the protection of its reactive functional groups.

N-Protection Strategies and Their Role in Peptide Synthesis

In peptide synthesis, the amino group of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of the peptide bond. nih.gov Methyl L-threoninate hydrochloride, with its free amino group, must undergo N-protection before it can be used as a building block in peptide synthesis.

A classic and still relevant method for the N-protection of amino acids is the use of benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl). wikipedia.org This reagent reacts with the amino group of Methyl L-threoninate to form a stable benzyloxycarbonyl (Cbz or Z) protected derivative.

The reaction is typically carried out by treating Methyl L-threoninate hydrochloride with benzyl chloroformate in the presence of a base, such as sodium bicarbonate, in an aqueous or mixed solvent system. prepchem.com The base neutralizes the hydrochloride salt and the HCl generated during the reaction. The resulting N-Cbz-Methyl L-threoninate can then be used in peptide coupling reactions. The Cbz group is advantageous because it is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, a method that is generally mild and does not affect other functional groups in the peptide chain. wikipedia.org

Table 2: N-Protection of Threonine Methyl Ester with Benzyl Chloroformate
Starting MaterialReagentBaseSolventProductYieldReference
D(+)-Threonine Methyl Ester HClBenzyl ChloroformateSodium BicarbonateAqueousN-Cbz-D(+)-Threonine Methyl Ester71% prepchem.com

The ability to selectively protect and deprotect the functional groups of Methyl L-threoninate hydrochloride underscores its importance as a versatile tool in the hands of synthetic chemists, enabling the construction of complex peptides and other biologically significant molecules.

Boc-Protection Protocols and Their Cleavage

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. wuxiapptec.commychemblog.com The protection of the amino group of methyl L-threoninate hydrochloride is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk

The reaction can be carried out in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukwikipedia.org For instance, a common procedure involves dissolving the amine in a mixture of water, methanol, and triethylamine (B128534), followed by the slow addition of Boc₂O and heating. wordpress.com The use of alcoholic solvents can significantly accelerate the reaction rate for Boc protection, even without the addition of a base. wuxiapptec.com

Table 1: Reaction Conditions for Boc-Protection of Amines

ReagentBaseSolventCatalystTemperatureDuration
Boc₂OTriethylamineWater/Methanol-55°C16 hours wordpress.com
Boc₂ONaOH (aq)THF-0°C30 minutes mychemblog.com
Boc₂O-THF (dry)DMAPRoom Temp12 hours mychemblog.com
Boc₂O-AcetonitrileDMAPRoom Temp- wikipedia.org

Cleavage of the Boc group is typically accomplished using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid in methanol. fishersci.co.ukwikipedia.orgcommonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com To prevent side reactions from the tert-butyl cation, scavengers like anisole (B1667542) can be added. wikipedia.org

Fmoc-Protection in Solid-Phase Peptide Synthesis (SPPS)

In the context of solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a preferred amine-protecting group. nih.gov It is stable to the acidic conditions used to cleave other protecting groups like Boc, but it is readily removed by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). springernature.compeptide.commasterorganicchemistry.com

The introduction of the Fmoc group onto an amino acid like methyl L-threoninate is often achieved using Fmoc-chloride (Fmoc-Cl) under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture) or anhydrous conditions (e.g., pyridine (B92270) in dichloromethane). total-synthesis.com Another common reagent is Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Table 2: Common Reagents and Conditions for Fmoc-Protection and Cleavage

ProcessReagentConditions
Protection Fmoc-ClNaHCO₃/dioxane/H₂O or pyridine/CH₂Cl₂ total-synthesis.com
Fmoc-OSuNaHCO₃/water, then room temperature overnight
Cleavage Piperidine (20-30%)DMF, room temperature, short duration (e.g., 10-20 min) springernature.com

The cleavage mechanism proceeds via a β-elimination reaction initiated by the abstraction of an acidic proton from the fluorene (B118485) ring system by the base. springernature.com This generates a highly reactive dibenzofulvene intermediate, which is trapped by the excess amine cleavage agent to form a stable adduct. springernature.compeptide.com

O-Protection Strategies and Their Influence on Reactivity

The hydroxyl group of methyl L-threoninate hydrochloride can also be protected to prevent its interference in subsequent reactions.

Tert-Butyl Ether Formation for Hydroxyl Group Protection

The hydroxyl group of threonine derivatives can be protected as a tert-butyl ether. google.com This is typically achieved by reacting the alcohol with isobutylene (B52900) in the presence of an acid catalyst, such as sulfuric acid. pearson.com The mechanism involves the protonation of the isobutylene double bond to form a stable tert-butyl carbocation, which is then attacked by the alcohol. pearson.com Alternative methods for tert-butylation include the use of tert-butyl 2,2,2-trichloroacetimidate or tert-butyl acetate (B1210297) with a catalytic amount of a strong acid. organic-chemistry.orgresearchgate.net

Acylation Reactions for Amide Bond Formation

The free amino group of methyl L-threoninate hydrochloride can readily undergo acylation to form amide bonds, a fundamental transformation in peptide chemistry and the synthesis of various organic molecules.

Synthesis of Methyl Benzoyl-L-threoninate

A classic example of acylation is the synthesis of N-benzoyl-L-threoninate methyl ester. This can be achieved through the Schotten-Baumann reaction, where the amine reacts with benzoyl chloride in the presence of an aqueous base like sodium hydroxide. chemistnotes.comblogspot.combyjus.com The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the amide product. byjus.com Alternatively, pyridine can be used as the base. blogspot.com Another method involves reacting the amino ester with benzoic anhydride (B1165640) in refluxing acetic acid. scielo.org.mx

Table 3: Methods for the Synthesis of Methyl Benzoyl-L-threoninate

Acylating AgentBase/SolventConditions
Benzoyl Chloride10% aq. NaOHVigorous shaking chemistnotes.com
Benzoyl ChloridePyridine- blogspot.com
Benzoic AnhydrideAcetic AcidReflux scielo.org.mx

Tritylation of Amine and Hydroxyl Groups

The bulky triphenylmethyl (trityl) group can be used to protect both amine and hydroxyl groups. total-synthesis.com Tritylation is typically carried out using trityl chloride (Tr-Cl) in the presence of a base like pyridine. total-synthesis.com The use of 4-dimethylaminopyridine (DMAP) can catalyze the reaction. total-synthesis.com The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate. total-synthesis.com Due to its steric bulk, the trityl group often allows for the selective protection of primary hydroxyl groups over secondary ones. total-synthesis.com Studies have shown that in aminophenols, the nitrogen atom is preferentially protected over the oxygen atom when using trityl chloride. mdpi.org

Epimerization and Stereochemical Control in Threonine Derivatives Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules and chiral building blocks. Methyl L-threoninate hydrochloride, derived from the naturally occurring amino acid L-threonine, serves as a valuable starting material in a variety of stereochemical transformations. These include epimerization to access less common stereoisomers and stereoselective reactions to generate complex chiral intermediates.

Transformation of L-Threonine to D-Allothreonine Derivatives

The conversion of L-threonine to its diastereomer, D-allothreonine, is a crucial transformation for accessing non-proteinogenic amino acids required for the synthesis of various natural products and pharmaceuticals. This process, known as epimerization, involves the inversion of the stereocenter at the α-carbon.

One effective method for the epimerization of L-threonine involves the use of a catalytic amount of salicylaldehyde (B1680747) in the presence of acetic acid. researchgate.net This reaction yields a diastereomeric mixture of L-threonine and D-allothreonine. researchgate.net The separation of these diastereomers can be challenging. A reported strategy involves the conversion of an N-acetylated mixture of D-allothreonine and L-threonine into their ammonium (B1175870) salts. researchgate.net The subsequent treatment with ethanol (B145695) allows for the precipitation of ammonium N-acetyl-L-threoninate, which is the less soluble diastereoisomeric salt. researchgate.net After filtration, the N-acetyl-D-allothreonine can be recovered from the filtrate and hydrolyzed with hydrochloric acid to yield D-allothreonine with a high diastereomeric excess (de), which can be further purified by recrystallization. researchgate.net

Another approach to obtaining D-allothreonine starts with the esterification of L-threonine to produce its methyl ester, which can then be used in subsequent steps. A patented method describes the preparation of D-threonine from L-threonine where D-allothreonine is a key intermediate. google.com This process involves the racemization of the amino group of L-threonine to get a mixture of L-threonine and D-allothreonine. google.com The L-threonine is then enzymatically converted to a more easily removable substance, allowing for the purification of D-allothreonine. google.com The D-allothreonine methyl ester hydrochloride can then be further manipulated, for instance, by protecting the amino group with a benzoyl group. google.com

The table below summarizes key aspects of the transformation of L-threonine to D-allothreonine derivatives.

Starting MaterialReagents/CatalystsKey IntermediatesProductDiastereomeric Excess (de)Reference
L-ThreonineSalicylaldehyde, Acetic AcidMixture of L-Thr and D-alloThrD-Allothreonine96% researchgate.netresearchgate.net
N-acetyl-DL-threonine mixtureAmmonium hydroxide, EthanolAmmonium N-acetyl-L-threoninateD-Allothreonine>99% after recrystallization researchgate.net
L-ThreonineAmino acid racemase, L-threonine deaminaseD-AllothreonineD-ThreonineNot specified google.com

Stereoselective Synthesis of Chiral Intermediates

Methyl L-threoninate hydrochloride and its derivatives are pivotal chiral building blocks in the stereoselective synthesis of a wide array of complex molecules. The inherent chirality of threonine provides a template for introducing new stereocenters with a high degree of control.

For instance, threonine derivatives are employed in the synthesis of optically pure threonine-containing dipeptides. rsc.orgrsc.org A method has been described that involves the regio- and stereo-selective ring expansion of chiral N-(α-amino acyl)aziridine-2-imides to form oxazolines, which are then opened to yield the desired dipeptides with controlled stereochemistry. rsc.orgrsc.org

Furthermore, threonine derivatives serve as precursors for synthesizing the northern part of potent proteasome inhibitors like TMC-95A. nih.gov The synthesis of a protected version of this segment was achieved with complete stereochemical control, highlighting a 1,3-elimination reaction of an L-allo-threonine derivative under Mitsunobu conditions to create a (Z)-1-propenylamine moiety. nih.gov

The synthesis of higher amino sugars, such as destomic acid and lincosamine (B1675473), also utilizes threonine derivatives. acs.org A parallel sequence starting from N-BOC threoninal, derived from threonine, features key steps like a BF₃-promoted addition of a chiral allylic stannane (B1208499) and a stereoselective bis-dihydroxylation to construct these complex molecules. acs.org

In the realm of fluorinated amino acids, enantiopure methyl D-α-trifluoromethyl-allo-threoninate and L-α-trifluoromethylthreoninate have been synthesized. researchgate.netacs.org This synthesis employs a chiral sulfoxide (B87167) as an α-hydroxyethyl anion equivalent, and the key step is an Sₙ2-type replacement of the sulfinyl group with a hydroxyl group via a "non-oxidative" Pummerer reaction. researchgate.netacs.org

The following table presents examples of chiral intermediates synthesized from threonine derivatives.

Threonine DerivativeReaction TypeProduct/IntermediateApplicationReference
N-(α-amino acyl)aziridine-2-imidesRing expansion/Ring openingOptically pure threonine-containing dipeptidesPeptide synthesis rsc.orgrsc.org
L-allo-threonine derivative1,3-elimination (Mitsunobu conditions)(Z)-1-propenylamine moietySynthesis of TMC-95A (proteasome inhibitor) nih.gov
N-BOC threoninalAllylic stannane addition, DihydroxylationProtected lincosamine derivativeSynthesis of higher amino sugars acs.org
N-Cbz imine of methyl trifluoropyruvate and (R)-ethyl p-tolylsulfoxide"Non-oxidative" Pummerer reactionMethyl D-α-trifluoromethyl-allo-threoninateSynthesis of fluorinated amino acids researchgate.netacs.org

Methyl L Threoninate Hydrochloride As a Chiral Building Block in Asymmetric Synthesis

Applications in the Construction of Enantiopure Organic Molecules

The well-defined stereochemistry of methyl L-threoninate hydrochloride provides a robust platform for the synthesis of a wide array of enantiopure organic molecules. bldpharm.com Its structure allows for predictable transformations, making it a reliable precursor in multi-step synthetic sequences aimed at producing molecules with high optical purity.

Detailed research findings have demonstrated its utility in constructing complex chiral structures. For instance, it has been employed as a starting material in the enantioselective synthesis of a novel thiazoline (B8809763) core, which is a potent agonist for the peroxisome proliferator-activated receptor δ (hPPARδ). nih.gov The synthesis began by treating L-threonine methyl ester hydrochloride with triethylamine (B128534) and a thioacylating agent to form a key thioamide intermediate. nih.gov This intermediate was then cyclized to afford the desired thiazoline derivative with high stereochemical fidelity, showcasing a practical route to valuable pharmacologically active compounds. nih.gov

Furthermore, derivatives of threonine have been instrumental in the asymmetric synthesis of non-proteinogenic amino acids, such as α-trifluoromethyl-substituted threoninates. researchgate.net In one approach, enantiopure methyl L-α-trifluoromethylthreoninate was synthesized utilizing a chiral sulfoxide (B87167) auxiliary. acs.org The key step involved a stereospecific SN2-type replacement of the sulfinyl group, demonstrating how the inherent chirality of the threonine backbone can direct the stereochemical outcome of subsequent reactions. researchgate.netacs.org This methodology provides access to fluorinated amino acids, which are of significant interest in medicinal chemistry due to their unique biological properties.

The conversion of methyl L-threoninate into other chiral building blocks, like chiral amino alcohols, further expands its utility. nih.gov Standard reduction of the methyl ester function using reagents like lithium aluminium hydride yields the corresponding (2S,3R)-2-amino-3-hydroxybutanol, a valuable chiral synthon in its own right. nih.gov

Table 1: Examples of Enantiopure Molecules Synthesized from Threonine Derivatives

Target Molecule Class Specific Example Precursor Key Synthetic Strategy Ref
Heterocycles Thiazoline Core L-Threonine methyl ester hydrochloride Thioamidation followed by cyclization nih.gov
Fluorinated Amino Acids Methyl L-α-trifluoromethylthreoninate Threonine-derived β-sulfinyl amine Non-oxidative Pummerer reaction researchgate.netacs.org
Chiral Amino Alcohols (2S,3R)-2-Amino-3-hydroxybutanol (S)-Amido ester from threonine derivative Reduction with lithium aluminium hydride nih.gov

Role in the Synthesis of Natural Products and Analogues

Methyl L-threoninate hydrochloride is a valuable starting material for the total synthesis of complex natural products and their analogues. Its bifunctional nature, containing both an amine and a hydroxyl group in a fixed stereochemical arrangement, allows for its incorporation into larger molecules, imparting chirality that is often crucial for biological activity.

A notable example is its use in the total synthesis of 6-hydroxymetatacarboline D, a β-carboline alkaloid. mdpi.comresearchgate.net In one synthetic route, the synthesis involved an amide coupling reaction between a carboxylic acid intermediate and methyl L-threoninate. researchgate.net This step seamlessly integrated the chiral threonine unit into the growing molecular framework. Subsequent transformations led to the final natural product, highlighting the efficiency of using readily available chiral pool materials like methyl L-threoninate. mdpi.comresearchgate.net

The synthesis of shishijimicin A, a marine natural product with significant antitumor activity, also features a threonine-derived component, further underscoring the importance of this chiral building block in accessing biologically potent molecules. mdpi.com These syntheses exemplify a common strategy where the inherent chirality of natural amino acids is leveraged to overcome the challenges associated with creating multiple stereocenters in complex targets.

Table 2: Natural Products Synthesized Using Methyl L-Threoninate

Natural Product Class Key Synthetic Step Involving Threonine Derivative Ref
6-Hydroxymetatacarboline D β-Carboline Alkaloid Amide coupling with methyl L-threoninate mdpi.comresearchgate.net
Shishijimicin A Enediyne Antitumor Antibiotic Incorporation of a threonine-derived unit mdpi.com

Catalytic Asymmetric Reactions Utilizing Methyl L-Threoninate Hydrochloride Scaffolds

Beyond its role as a stoichiometric chiral starting material, derivatives of L-threonine are pivotal in the construction of chiral catalysts for asymmetric reactions. The rigid stereochemical framework of threonine can be incorporated into ligand structures, which then coordinate to metal centers to create highly effective and selective catalysts.

A significant advancement in this area is the development of chiral dirhodium(II) catalysts derived from L-threonine. rsc.org These catalysts are formed by reacting a threonine-derived ligand, such as (4S,5R)-5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylate, with a rhodium source. rsc.org The resulting complexes have proven to be highly effective in catalyzing asymmetric aziridination and cyclopropanation reactions. For example, the catalyst Rh₂(4S,5R-MNOSO)₄, derived from a nitrophenylsulfonyl-protected threonine, achieved up to 98% enantiomeric excess (ee) in the cyclopropanation of styrene. rsc.org These catalysts are noted for their stability and the predictable influence of their electronic and steric properties on enantioselectivity. rsc.org

In another application, chiral Ni(II) complexes incorporating Schiff bases derived from amino acids, including threonine analogues, are used for the asymmetric synthesis of various non-proteinogenic amino acids. bohrium.com These systems operate by creating a chiral environment around the nickel center, which directs the stereochemical course of reactions like Michael additions to dehydroamino acid substrates, yielding O-substituted threonine analogs with high diastereomeric excess. bohrium.com

Table 3: Asymmetric Reactions Catalyzed by Threonine-Derived Scaffolds

Reaction Type Catalyst System Threonine Derivative Substrate Example Achieved Enantioselectivity (ee) Ref
Cyclopropanation Dirhodium(II) Complex (4S,5R)-5-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidine-4-carboxylate Styrene 98% rsc.org
Aziridination Dirhodium(II) Complex (4S)-3-((4-dodecylphenyl)sulfonyl)oxazolidine-4-carboxylate (Serine-derived, Threonine analogue) Styrene 94% rsc.org
Michael Addition Ni(II) Schiff Base Complex (S)-allo-O-propargylthreonine derivative Dehydroaminobutyric acid complex >90% de bohrium.com

Development of Chiral Ligands and Organocatalysts from Threonine Derivatives

The development of small organic molecules that can catalyze asymmetric reactions, known as organocatalysis, represents a major area of modern synthetic chemistry. researchgate.net Threonine and its derivatives, including methyl L-threoninate, are excellent precursors for a variety of chiral ligands and organocatalysts. nus.edu.sg

Derivatives such as O-tert-butyl-L-threonine have been shown to be highly efficient organocatalysts for asymmetric Michael additions. mdpi.com These simple amino acid derivatives can catalyze the addition of aldehydes to N-substituted maleimides, producing chiral succinimides, which are valuable pharmaceutical intermediates, with excellent enantioselectivities. mdpi.com The effectiveness of these catalysts stems from their ability to form chiral enamines or iminium ions as transient intermediates, which guide the stereochemical outcome of the reaction.

Furthermore, threonine derivatives have been incorporated into more complex catalyst structures, such as prolinamides bearing thiourea (B124793) groups, which are effective in asymmetric aldol (B89426) reactions. acs.org The development of recoverable threonine-derived organocatalysts that can function in the presence of water has also been reported, enhancing the practical applicability and sustainability of these catalytic systems. acs.org The structural diversity achievable from the threonine scaffold allows for fine-tuning of the catalyst to optimize reactivity and selectivity for specific transformations, making it a cornerstone in the design of new organocatalytic systems. rsc.orgacs.org

Table 4: Chiral Ligands and Organocatalysts Derived from Threonine

Catalyst/Ligand Type Threonine Derivative Used Application Ref
Dirhodium(II) Catalyst Ligand (4S,5R)-5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylate Asymmetric Cyclopropanation/Aziridination rsc.org
Primary Amino Acid Organocatalyst O-tert-butyl-L-threonine Asymmetric Michael Addition mdpi.com
Recoverable Organocatalyst Threonine-based structures Asymmetric reactions in water acs.org
Dipeptide Organocatalyst (S)-Proline-containing dipeptides (Threonine can be a component) Asymmetric Aldol Reactions acs.org

Applications of Methyl L Threoninate Hydrochloride in Peptide and Protein Chemistry Research

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. peptide.com In this methodology, an amino acid is anchored to an insoluble resin support, and the peptide chain is elongated by sequentially adding protected amino acid residues. peptide.com Methyl L-threoninate hydrochloride is utilized as a protected form of L-threonine for incorporation into the peptide sequence. peptide.comsigmaaldrich.com

The methyl ester group on the molecule effectively protects the carboxylic acid function of threonine. This protection is crucial to prevent the carboxyl group from participating in unwanted side reactions during the coupling steps of SPPS. ontosight.ai While the primary application of SPPS involves anchoring the C-terminal amino acid to the resin, derivatives like Methyl L-threoninate hydrochloride are essential for introducing threonine residues at positions other than the C-terminus. The free amino group of Methyl L-threoninate hydrochloride (after neutralization of the hydrochloride salt) can react with the activated carboxyl group of the resin-bound peptide chain, thereby extending the sequence. peptide.com This makes it a key reagent for synthesizing peptides containing threonine. biosynth.com

Solution-Phase Peptide Synthesis Methodologies

In solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS), reactions are carried out in a homogeneous solvent system. americanpeptidesociety.org Similar to its role in SPPS, Methyl L-threoninate hydrochloride serves as a C-terminally protected threonine building block. tcichemicals.com The methyl ester protection prevents self-polymerization and other side reactions involving the carboxyl group. americanpeptidesociety.org

The synthesis process involves activating the carboxyl group of one amino acid (or peptide) to facilitate its reaction with the amino group of another. americanpeptidesociety.org Common coupling reagents used in this context include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize racemization. americanpeptidesociety.org Methyl L-threoninate hydrochloride can be effectively coupled using these standard solution-phase techniques to elongate a peptide chain from its N-terminus. tcichemicals.comgoogle.com

Conformational Studies of Peptides Containing Threonine Methyl Ester Residues

The three-dimensional conformation of a peptide is critical to its biological activity. pageplace.de Incorporating threonine residues can significantly influence a peptide's final structure due to the unique steric and hydrogen-bonding properties of its side chain, which contains a β-methyl group. nih.govfrontiersin.org

Synthesis of Threonine-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified chemical structures to enhance properties like stability or bioavailability. Methyl L-threoninate hydrochloride serves as a valuable starting material for creating such compounds.

A notable example is the synthesis of novel dehydrobutyrine-containing amino acids. researchgate.net In one study, L-threonine methyl ester hydrochloride was reacted with pentafluoropyridine (B1199360) in the presence of a base. researchgate.net This reaction resulted in a stereoselective elimination of the β-hydroxyl group, converting the threonine residue into a dehydrobutyrine derivative. researchgate.net Dehydrobutyrine is an unsaturated amino acid that introduces conformational constraints into a peptide chain, making it a key component in the synthesis of various peptidomimetics and natural products like lantibiotics. ucl.ac.uk This transformation highlights the utility of Methyl L-threoninate hydrochloride as a precursor for generating non-standard amino acids for peptidomimetic chemistry.

Investigation of Threonine's Role in Protein Structure and Function through its Methyl Ester Derivative

Threonine plays a crucial role in protein structure and function, largely through post-translational modifications (PTMs) such as phosphorylation and O-linked glycosylation that occur at its hydroxyl side chain. wikipedia.orgontosight.ai These modifications are critical for cell signaling, protein quality control, and immune responses. frontiersin.org

Synthetic peptides containing the threonine methyl ester residue are instrumental tools for investigating these processes. By creating specific peptide fragments of a larger protein, researchers can study how modification at a particular threonine site affects protein behavior. For instance, studies comparing the phosphorylation of threonine to that of serine have revealed significant functional differences. The additional methyl group on threonine means that phosphothreonine can induce larger, more decisive "switch-like" changes in protein structure and function, whereas phosphoserine often results in more subtle, "rheostat-like" adjustments. nih.govfrontiersin.org Using Methyl L-threoninate hydrochloride to build these model peptides allows for a controlled, in vitro environment to dissect the specific structural and functional consequences of threonine and its PTMs.

Methyl L Threoninate Hydrochloride in Advanced Biological and Pharmaceutical Research

Research on Amino Acid Metabolism Pathways

As a derivative of L-threonine, methyl L-threoninate hydrochloride is a key compound for investigating amino acid metabolism. ontosight.ai L-threonine itself is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. nih.gov It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and serine, and plays a role in maintaining the body's protein balance.

Studies focusing on methyl L-threoninate hydrochloride can help elucidate the intricate pathways of threonine metabolism. For instance, research has explored how supplementation with related compounds can influence the metabolic pathways of glucose and fatty acids. In the context of obesity, which is known to alter amino acid and lipid metabolism, understanding the role of threonine derivatives is particularly relevant. nih.gov By tracing the uptake and conversion of methyl L-threoninate hydrochloride within cellular systems, researchers can gain a deeper understanding of how the body utilizes threonine and its derivatives under various physiological and pathological conditions.

Studies on Protein Synthesis and Related Biochemical Processes

Protein synthesis is a fundamental biological process, and L-threonine is a crucial component of many proteins, including hemoglobin and insulin. chemicalbook.com Methyl L-threoninate hydrochloride, as a protected form of L-threonine, is utilized in research to study the mechanisms of protein synthesis. ontosight.aichemicalbook.com Its use as a research tool allows for controlled experiments to investigate how the availability of threonine affects the rate and efficiency of protein production. ontosight.ai

Research has shown that analogues of threonine can impact cellular growth and protein synthesis in microorganisms like Escherichia coli. nih.gov While some analogues were found to inhibit growth, they did not necessarily affect the rate of amino acid incorporation into proteins, suggesting a complex regulatory role. nih.gov These studies, which often utilize derivatives like methyl L-threoninate hydrochloride, are essential for understanding the biochemical intricacies of protein synthesis and cellular growth.

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

The chemical structure of methyl L-threoninate hydrochloride makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai Its chiral nature, inherited from L-threonine, is particularly important in the development of stereospecific drugs.

Synthesis of Biologically Active Compounds

Methyl L-threoninate hydrochloride serves as a starting material or a key building block in the synthesis of a variety of biologically active compounds. For example, it has been used in the synthesis of thiopeptide derivatives, which are being investigated as potential antibiotics to target Clostridioides difficile. mdpi.com Furthermore, it has been incorporated into the synthesis of β-carboline alkaloids, a class of compounds with a wide range of pharmacological activities. mdpi.com The ability to modify the structure of methyl L-threoninate hydrochloride allows for the creation of novel compounds with tailored biological functions.

Development of Therapeutics Targeting Metabolic Disorders

Given its direct link to amino acid metabolism, methyl L-threoninate hydrochloride and its derivatives are being explored for their potential in developing treatments for metabolic disorders. Research suggests that derivatives of this compound may have properties beneficial for conditions related to neurotransmitter levels, such as depression and anxiety. Additionally, studies on related compounds like magnesium L-threonate have shown potential in addressing motor deficits and neuropathic pain, highlighting the therapeutic possibilities of targeting threonine-related pathways. nih.gov

Applications in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, methyl L-threoninate hydrochloride is a useful biochemical. scbt.com It can be used in various stages of proteomics research, including protein extraction, purification, and peptide synthesis. vwr.com Its properties make it suitable for use in techniques that analyze the structure and function of proteins, contributing to a broader understanding of the proteome.

Investigation of Biological Activities and Mechanisms of Action

Researchers are actively investigating the diverse biological activities of methyl L-threoninate hydrochloride and its derivatives to understand their mechanisms of action. As an amino acid derivative, it is known to participate in protein synthesis and can influence the availability of threonine for various metabolic processes. Preliminary studies also suggest that it may possess antioxidant properties, which could help mitigate cellular damage from oxidative stress. Furthermore, some research indicates potential neuroprotective effects, with studies showing reduced apoptosis in neuronal cells under oxidative stress.

The table below summarizes the key research applications of Methyl L-threoninate hydrochloride:

Research AreaSpecific ApplicationKey Findings/Potential
Amino Acid Metabolism Studying threonine metabolic pathways.Elucidating the roles of threonine in glucose and fatty acid metabolism.
Protein Synthesis Investigating the mechanisms of protein production.Understanding the impact of threonine availability on cellular growth and protein synthesis. ontosight.ainih.gov
Pharmaceutical Intermediate Synthesis of biologically active compounds.Used in creating novel antibiotics and β-carboline alkaloids. mdpi.commdpi.com
Therapeutic Development Targeting metabolic and neurological disorders.Potential for treating conditions related to neurotransmitter imbalances and neurodegeneration. nih.gov
Proteomics Tool for protein analysis.Utilized in protein extraction, purification, and peptide synthesis. scbt.comvwr.com
Biological Activities Investigating antioxidant and neuroprotective effects.Preliminary evidence suggests potential to reduce oxidative stress and neuronal cell death.

Use in Enzyme Activity Studies

Methyl L-threoninate hydrochloride serves as a valuable tool for researchers in the field of biochemistry, particularly in the investigation of enzyme activity and metabolic pathways. chemimpex.com Its structural similarity to the essential amino acid L-threonine allows it to be used as a substrate or a competitive inhibitor in studies involving enzymes that metabolize threonine. Researchers utilize this compound to gain insights into cellular processes and the mechanisms of disease. chemimpex.comchemimpex.com

The modification of the carboxyl group of L-threonine to a methyl ester in methyl L-threoninate hydrochloride can alter its interaction with enzyme active sites, providing a method to probe the structural and chemical requirements for enzyme-substrate binding and catalysis. For instance, studies on enzymes like threonine-3-dehydrogenase, threonine aldolase, and threonine dehydratase, which are central to L-threonine metabolism, can employ this derivative to elucidate their mechanisms. nih.gov The stability and solubility of the hydrochloride salt form make it particularly suitable for use in aqueous buffer systems typical for in vitro enzyme assays. chemimpex.comchemimpex.com

Derivatives of related compounds have been shown to influence enzyme activities. ontosight.ai For example, research on L-threonate, a metabolite of ascorbate, has identified specific enzymes like L-threonate dehydrogenase that are crucial for its metabolism. researchgate.net The study of such pathways often involves synthesizing and testing derivatives to understand the metabolic flux and regulatory control points. Methyl L-threoninate hydrochloride can be used in such contexts to explore the substrate specificity of enzymes and to identify potential modulators of their activity. ontosight.ai

Table 1: Applications of Methyl L-Threoninate Hydrochloride in Enzyme Research

Research ApplicationPurposeRelevant Enzymes
Substrate Specificity StudiesTo determine if an enzyme can process the modified amino acid, revealing details about the active site's requirements.Threonine-metabolizing enzymes (e.g., dehydrogenases, aldolases)
Enzyme Inhibition AssaysTo act as a competitive or non-competitive inhibitor to study enzyme kinetics and identify potential drug targets.Peptidases, Amino Acid Kinases
Metabolic Pathway AnalysisTo trace the metabolic fate of the threonine backbone and understand cellular processes. chemimpex.comEnzymes in amino acid and protein synthesis pathways. chemimpex.comontosight.ai
Development of Bioactive CompoundsTo serve as a starting material in the design of specific enzyme inhibitors. chemimpex.comVarious, depending on the therapeutic target.

Research into Amino Acid Supplementation and Enhanced Bioavailability

Methyl L-threoninate hydrochloride is a derivative of the essential amino acid L-threonine and is investigated for its potential use in nutritional supplements. ontosight.ai The primary rationale for creating such derivatives is to enhance the bioavailability or stability of the parent amino acid. chemimpex.com L-threonine itself is crucial for protein synthesis and is a precursor for other amino acids like glycine. nih.gov As an essential amino acid, it must be obtained through diet or supplementation. nih.gov

Research into amino acid supplementation often focuses on optimizing absorption and metabolic utilization. The esterification of L-threonine to its methyl ester and its conversion to a hydrochloride salt may improve its solubility and stability under physiological conditions, potentially leading to more efficient uptake from the gastrointestinal tract compared to L-threonine alone. chemimpex.comchemimpex.com While direct comparative bioavailability studies between L-threonine and its methyl ester hydrochloride are not extensively detailed in the provided results, the principle is well-established in pharmaceutical and nutritional science. For instance, studies on other compounds, such as magnesium, have shown that organic salt forms (like citrate (B86180) or threonate) can offer superior bioavailability compared to inorganic forms (like oxide). cairn.info This suggests that the chemical form of a supplement is a critical factor in its efficacy. cairn.inforesearchgate.net

This compound serves as a valuable source of threonine for applications in sports nutrition, where it is explored for its potential to support muscle recovery and growth by facilitating protein synthesis. chemimpex.com

Table 2: Comparison of L-Threonine and its Methyl Ester Derivative in Supplementation Research

FeatureL-ThreonineMethyl L-Threoninate Hydrochloride
Role Essential amino acid, building block for proteins. nih.govDerivative used as a source of threonine. chemimpex.com
Primary Use in Supplements Direct supplementation to meet dietary needs. nih.govInvestigated for enhanced amino acid profiles in formulations. chemimpex.com
Potential Advantage of Derivative N/AMay offer enhanced solubility, stability, and bioavailability. chemimpex.comchemimpex.com
Research Context Used in clinical trials to determine safe intake levels (NOAEL). nih.govUsed as a component in formulations for sports nutrition and muscle recovery. chemimpex.comchemimpex.com

Role in Neurobiological Applications

Methyl L-threoninate hydrochloride is of significant interest in neurobiological research, primarily as a precursor or intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comontosight.ai Its connection to L-threonine, an amino acid with roles in the nervous system, makes it a relevant molecule for these investigations. The compound is being studied for its potential neuroprotective effects, which could contribute to the development of treatments for neurodegenerative diseases. chemimpex.com

The neurobiological potential of threonine derivatives is highlighted by research on related compounds. For example, Magnesium L-threonate (MgT), a salt of a threonine metabolite, has been shown in animal models to elevate magnesium levels in the cerebrospinal fluid. nih.gov This elevation was associated with the attenuation of motor deficits and dopamine (B1211576) neuron loss in a mouse model of Parkinson's disease, demonstrating a clear neuroprotective effect. nih.gov This research underscores the principle that delivering essential nutrients or ions to the brain using an amino acid-based carrier like threonate can be an effective strategy.

Given its structure, methyl L-threoninate hydrochloride serves as a building block for more complex molecules designed to interact with neural pathways. chemimpex.com Researchers utilize it in the development of novel therapeutics, including those aimed at neurotransmitter synthesis or the modulation of neuroreceptor activity. chemimpex.com Its application as a research tool helps in exploring the mechanisms underlying neurodegeneration and identifying new therapeutic avenues. chemimpex.com

Table 3: Areas of Neurobiological Research Involving Threonine Derivatives

Research AreaApplication/FindingRelated Compound(s)
Neurodegenerative Disease Models Attenuation of motor deficits and dopamine neuron loss in a Parkinson's disease model. nih.govMagnesium L-threonate
Pharmaceutical Synthesis Used as an intermediate to create drugs for neurological disorders. chemimpex.comMethyl L-threoninate hydrochloride
Neuroprotection Studies Investigated for potential neuroprotective effects against cellular damage. chemimpex.comMethyl L-threoninate hydrochloride, Magnesium L-threonate
Cerebrospinal Fluid Penetration Shown to effectively increase magnesium levels in the cerebrospinal fluid. nih.govMagnesium L-threonate

Analytical and Spectroscopic Characterization in Research of Methyl L Threoninate Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Methyl L-threoninate hydrochloride, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) Analysis

In ¹H NMR spectroscopy of Methyl L-threoninate hydrochloride, specific signals corresponding to the different protons in the molecule are observed. A typical ¹H NMR spectrum in deuterium (B1214612) oxide (D₂O) shows a doublet at approximately 1.25 ppm, which corresponds to the three protons of the methyl group (CH₃) on the side chain. The multiplet observed around 4.30 ppm is attributed to the α-proton (α-CH), and the doublet of doublets at about 3.45 ppm represents the β-proton (CH₂). The sharp singlet at approximately 3.70 ppm is characteristic of the three protons of the methyl ester group (OCH₃). In some derivatives, such as Methyl (1-(5-fluoropentyl)-1H-indole-3-carbonyl)-S-alaninate, the chemical shifts will vary based on the molecular structure. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts for Methyl L-Threoninate Hydrochloride

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (side chain)1.25Doublet6.3
β-CH3.45Doublet of Doublets4.1
OCH₃ (ester)3.70SingletN/A
α-CH4.30MultipletN/A
Data sourced from a typical analysis in D₂O.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. For Methyl L-threoninate hydrochloride, the carbonyl carbon of the ester group typically appears as a signal around 175.5 ppm. The α-carbon and β-carbon of the amino acid backbone are observed at approximately 61.1 ppm and 69.5 ppm, respectively. The methyl ester carbon gives a signal around 52.5 ppm, while the side-chain methyl carbon is found at about 20.1 ppm. beilstein-journals.org The precise chemical shifts can be influenced by the solvent and the specific derivative being analyzed. For instance, in N-(4-chlorobenzoyl) amino acid methyl esters, the carbonyl signal is observed around 170 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts for Methyl L-Threoninate Hydrochloride

Carbon Chemical Shift (δ, ppm)
C=O (ester)175.5
β-C69.5
α-C61.1
OCH₃ (ester)52.5
CH₃ (side chain)20.1
Data is based on analysis in CD₃OD. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like Methyl L-threoninate hydrochloride and its derivatives. In ESI-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺. For Methyl L-threoninate, this would correspond to a mass-to-charge ratio (m/z) that confirms its molecular weight. epo.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule and its fragments. rsc.org For example, in the analysis of derivatives, ESI-MS can confirm the formation of the desired product by identifying the correct molecular ion peak. rsc.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of Methyl L-threoninate hydrochloride and for separating it from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions and for preliminary purity assessment. acs.org For Methyl L-threoninate hydrochloride, a suitable mobile phase, often a mixture of polar and non-polar solvents, is used to separate the compound on a silica (B1680970) gel plate. sigmaaldrich.comchemimpex.com The position of the spot, represented by the retention factor (Rf) value, is characteristic of the compound in a given solvent system. Visualization of the spots can be achieved using methods such as UV light or staining with reagents like potassium permanganate (B83412) or p-anisaldehyde. acs.org The purity of Methyl L-threoninate hydrochloride can be estimated to be ≥98% by TLC. sigmaaldrich.com In the synthesis of derivatives, TLC is used to monitor the conversion of starting materials and the formation of the product. nih.govuva.nl

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of methyl L-threoninate hydrochloride and for the analysis of its derivatives. Reverse-phase HPLC methods are commonly employed for routine purity checks. For instance, methyl L-threoninate hydrochloride can be effectively separated using a Newcrom R1 column. sielc.com A typical mobile phase for such a separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the HPLC system is coupled to a mass spectrometer (MS), phosphoric acid is generally substituted with a volatile acid, such as formic acid, to ensure compatibility with the MS detector. sielc.com

In the realm of stereoisomer analysis, chiral HPLC is an indispensable tool for confirming the enantiomeric purity of methyl L-threoninate hydrochloride, particularly after its synthesis. The direct separation of underivatized amino acid enantiomers, including threonine, has been successfully achieved using chiral stationary phases (CSPs). One notable example is the use of a teicoplanin-based CSP, such as the Astec CHIROBIOTIC® T column. sigmaaldrich.com This approach is significant as it circumvents the need for derivatization, which can introduce additional reaction steps and potential impurities. sigmaaldrich.com The separation on such columns can be optimized by adjusting the mobile phase composition, which often involves a balance of an organic modifier like methanol (B129727) and an aqueous buffer. sigmaaldrich.comcsfarmacie.cz

Table 1: HPLC Conditions for the Analysis of Methyl L-Threoninate Hydrochloride and Related Compounds
CompoundColumn TypeMobile PhaseDetectionReference
Methyl L-threoninate hydrochlorideNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUV/MS sielc.com
DL-Threonine (Underivatized)Astec CHIROBIOTIC® T (Chiral)Methanol/Water mixtures with acid/base modifiersLC-MS sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline solids, offering precise information on bond lengths, bond angles, and stereochemistry. While the crystal structure of methyl L-threoninate hydrochloride itself is not widely detailed in readily available literature, the structures of its parent amino acid, L-threonine, and various derivatives have been extensively studied, providing a framework for understanding its solid-state conformation. researchgate.netconicet.gov.ar

A notable example from the literature is the X-ray crystallographic analysis of the benzophenone (B1666685) Schiff base of methyl L-threonate. This derivative was found to exist in a cyclic form as methyl (4S,5R)-5-methyl-2,2-diphenyl-1,3-oxazolidine-4-carboxylate. researchgate.net The study provided detailed crystallographic data, confirming the relative and absolute stereochemistry of the molecule. Such studies are crucial in verifying the outcomes of stereoselective reactions and in understanding the conformational preferences of these chiral building blocks.

Table 2: Crystallographic Data for a Derivative of Methyl L-Threoninate
ParameterValue
CompoundMethyl (4S,5R)-5-methyl-2,2-diphenyl-1,3-oxazolidine-4-carboxylate
Molecular FormulaC18H19NO3
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Unit Cell Dimensionsa = 8.455 Å, b = 12.648 Å, c = 14.650 Å
Reference researchgate.net

Optical Rotation Measurements for Chiral Purity

Optical rotation is a fundamental property of chiral molecules and is widely used to assess the enantiomeric purity of methyl L-threoninate hydrochloride and its derivatives. The specific rotation, [α], is a standardized measure of this property. The value and sign (positive for dextrorotatory, negative for levorotatory) of the specific rotation are dependent on the compound, concentration, solvent, temperature, and the wavelength of the light used.

For methyl L-threoninate hydrochloride, conflicting values for its specific rotation have been reported in the literature, which may be attributable to differences in measurement conditions or sample purity. One source reports a specific rotation of [α]D²⁵ = +8.4° (c=1, H₂O). In contrast, another source provides a value of [α]25D = +5.7° (c=0.14, MeOH) for the free base, methyl L-threoninate. beilstein-journals.org Furthermore, some N-acylated derivatives, such as methyl N-benzoyl-L-threoninate, have also been characterized by their optical rotation. cdnsciencepub.com These measurements are critical in quality control and in the characterization of new derivatives to ensure the retention or inversion of stereochemistry during synthetic transformations.

Table 3: Reported Optical Rotation Values for Methyl L-Threoninate and its Derivatives
CompoundSpecific Rotation [α]ConditionsReference
Methyl L-threoninate hydrochloride+8.4°c=1, H₂O, 25°C, D-line
Methyl L-threoninate+5.7°c=0.14, MeOH, 25°C, D-line beilstein-journals.org
Methyl N-benzoyl-L-threoninate-22.8°c=1.0, ethanol (B145695) cdnsciencepub.com
Methyl cinnamoyl-L-threoninate+21.1°c=1, CHCl3, 24°C rsc.org
Methyl (4-chlorobenzoyl)-L-threoninate+19.9°c=1, CHCl3, 23.3°C rsc.org

Future Research Directions and Emerging Applications of Methyl L Threoninate Hydrochloride

Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of Methyl L-threoninate hydrochloride involves the esterification of L-threonine using methanol (B129727) and a strong acid catalyst like hydrochloric or thionyl chloride. ontosight.aiechemi.com While effective, this method presents challenges related to corrosive reagents and purification. Future research is focused on developing more sustainable and efficient "green" methodologies.

Emerging strategies for the synthesis of amino acid esters, which could be adapted for Methyl L-threoninate hydrochloride, include:

Enzymatic Catalysis : The use of lipases in continuous-flow microreactors has been demonstrated for the synthesis of other β-amino acid esters. researchgate.net This approach offers high selectivity under mild conditions (e.g., 35°C in methanol) and reduces waste. researchgate.net Similarly, enzymes like amino acid racemase and L-threonine deaminase are being used to produce specific stereoisomers of threonine derivatives, highlighting a path toward biocatalytic production. google.com

Organocatalysis : Novel one-pot procedures using organocatalysts are being developed for the asymmetric synthesis of unnatural α-amino acid esters. acs.org These methods provide high enantioselectivity while avoiding the use of toxic heavy metals. acs.org

Alternative Energy Sources : Ultrasound-assisted synthesis has been introduced as a green and effective activation method for producing various amino acid esters and ketones. benthamdirect.com This technique can lead to quantitative yields at room temperature without the need for a catalyst and often uses safer solvents like water. benthamdirect.com

These green chemistry approaches aim to improve atom economy, reduce energy consumption, and minimize hazardous waste, making the production of Methyl L-threoninate hydrochloride more environmentally benign and cost-effective for industrial-scale applications.

Expanded Role in Drug Design and Development for Specific Therapeutic Areas

Methyl L-threoninate hydrochloride serves as a crucial pharmaceutical intermediate and a chiral building block for the synthesis of a wide array of bioactive molecules. ontosight.ai Its future in drug design lies in its incorporation into novel therapeutics for specific and challenging diseases.

Neurodegenerative Diseases : Researchers are studying derivatives of Methyl L-threoninate for their potential neuroprotective effects. chemimpex.com Its structural backbone is valuable for designing compounds that may target pathways involved in neurological disorders. chemimpex.com

Infectious Diseases : The compound is a key starting material in the synthesis of complex antibiotics. For instance, it has been used in the chemical synthesis of thiopeptide derivatives that show promising activity against the urgent threat pathogen Clostridioides difficile.

Metabolic and Inflammatory Disorders : As a versatile scaffold, it has been used to synthesize potent and selective agonists for peroxisome proliferator-activated receptor δ (PPARδ), a target for metabolic diseases. chemimpex.com Furthermore, its derivatives are being investigated as allosteric modulators of the chemokine receptors CXCR1 and CXCR2, which play roles in a variety of inflammatory diseases.

Oncology : The threonine backbone is integral to the synthesis of peptidomimetics designed to target protein-protein interactions in cancer pathways. One example is its use in creating macrocyclic peptides that inhibit Polo-Like Kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy.

The ability to readily modify the amino and hydroxyl groups of Methyl L-threoninate hydrochloride allows medicinal chemists to generate diverse molecular libraries to screen for new and improved therapeutic agents.

Advanced Materials Science Applications

The application of amino acid derivatives in materials science is a growing field, and Methyl L-threoninate hydrochloride offers significant potential as a monomer for creating advanced functional materials. Its defined stereochemistry is particularly valuable for the development of chiral polymers.

Future research directions include:

Chiral Polymers : A derivative, O-tert-Butyl-L-threonine methyl ester hydrochloride, has been used to prepare N-acryl-O-tert-butyl methyl ester-L-threonine, which can be polymerized to form chiral nanoparticles. sigmaaldrich.com Such nanoparticles have potential applications in enantioselective separations and asymmetric catalysis. sigmaaldrich.com

Biodegradable Polymers : Methyl L-threoninate hydrochloride can be used as a precursor to synthesize novel biobased poly(amine-co-ester)s. rsc.org These polymers are often water-soluble in acidic conditions and biodegradable, making them promising candidates for biomedical applications like gene delivery carriers or as components in personal care products. rsc.org

Functional Surfaces and Hydrogels : The incorporation of this chiral amino acid ester into polymer backbones can be used to create surfaces with specific recognition properties or hydrogels with unique structural and biological characteristics.

The exploration of Methyl L-threoninate hydrochloride in materials science is still in its early stages, but its properties as a renewable, chiral, and functional building block position it as a valuable component for the next generation of smart and sustainable materials.

Integration with Computational Chemistry and In Silico Studies

Computational chemistry provides powerful tools to accelerate research and development, and its integration with studies involving Methyl L-threoninate hydrochloride is a promising future direction. In silico methods can predict molecular properties, model interactions with biological targets, and guide the design of new experiments, saving time and resources.

Conformational Analysis : Molecular dynamics (MD) simulations can be used to understand the conformational preferences of peptides and polymers containing the threonine methyl ester moiety. scholaris.ca This is crucial for designing molecules with specific three-dimensional structures, such as enzyme inhibitors or structured biomaterials. scholaris.ca

Molecular Docking : For drug discovery applications, molecular docking studies can predict how derivatives of Methyl L-threoninate hydrochloride will bind to target proteins. nih.gov For example, docking and MD simulations have been used to study the interaction of synthetic cannabinoid receptor agonists derived from amino acids with CB1 and CB2 receptors. nih.gov This allows for the rational design of more potent and selective ligands.

Property Prediction : Quantum mechanical methods and quantitative structure-activity relationship (QSAR) models can be employed to predict the physicochemical properties (e.g., solubility, stability) and biological activity of novel derivatives before they are synthesized. This can help prioritize which compounds are most promising for further development.

By combining computational and experimental approaches, researchers can gain deeper insights into the structure-function relationships of molecules derived from Methyl L-threoninate hydrochloride and more efficiently design new compounds with desired properties.

Exploration of New Biological Targets and Mechanisms

While Methyl L-threoninate hydrochloride is already used in the synthesis of compounds for known targets, its versatility as a chemical scaffold opens the door to exploring entirely new biological targets and mechanisms of action.

Peptidomimetics for Novel Targets : As a component of peptides and peptidomimetics, it can be used to create libraries for screening against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes that have not yet been drugged effectively.

Probing Metabolic Pathways : As a derivative of an essential amino acid, it can be used as a chemical probe to study amino acid metabolism and transport. ontosight.aichemimpex.com Its role as a precursor to glycine (B1666218) and serine suggests its potential influence on protein balance and cellular signaling.

Modulating Protein-Protein Interactions : The threonine structure is common at the interface of protein-protein interactions (PPIs). Synthetic molecules built from Methyl L-threoninate hydrochloride can be designed to mimic one side of a PPI, thereby acting as inhibitors. This is a key strategy in developing therapeutics for cancer and other diseases driven by aberrant protein interactions.

Future research will likely involve high-throughput screening of libraries containing diverse structures derived from Methyl L-threoninate hydrochloride to identify hits against new biological targets, followed by medicinal chemistry efforts to optimize these hits into lead compounds.

Compound Information Table

Compound NameOther Names
Methyl L-threoninate hydrochlorideL-Threonine methyl ester hydrochloride; H-Thr-OMe·HCl
Thionyl chloride
L-threonine
Glycine
Serine
O-tert-Butyl-L-threonine methyl ester hydrochloride
N-acryl-O-tert-butyl methyl ester-L-threonine

Research Findings Summary Table

SectionResearch AreaKey Findings & Future Directions
7.1 Green SynthesisDevelopment of enzymatic and organocatalytic routes to reduce waste and improve efficiency. researchgate.netgoogle.comacs.org Use of alternative energy sources like ultrasound to drive reactions under mild conditions. benthamdirect.com
7.2 Drug DevelopmentServes as a key intermediate for neuroprotective agents, antibiotics against C. difficile, PPARδ agonists, and CXCR1/2 modulators for inflammatory diseases.
7.3 Materials SciencePotential as a chiral monomer for creating functional polymers and nanoparticles for enantioselective separations. sigmaaldrich.com Use in synthesizing biodegradable poly(amine-co-ester)s for biomedical applications. rsc.org
7.4 Computational ChemistryUse of molecular dynamics to study conformational properties of derived peptides and polymers. scholaris.ca Application of molecular docking to design and predict the binding of derivatives to biological targets like cannabinoid receptors. nih.govnih.gov
7.5 New Biological TargetsUse as a scaffold to build libraries for screening against novel targets. Application as a chemical probe to investigate amino acid metabolism and transport. ontosight.aichemimpex.com

Q & A

Basic: What synthetic routes are recommended for preparing Methyl L-threoninate hydrochloride with high enantiomeric purity?

Methodological Answer:
Methyl L-threoninate hydrochloride is typically synthesized via esterification of L-threonine using methanol in the presence of a hydrochloric acid catalyst. Key steps include:

  • Protection of functional groups : The hydroxyl group in L-threonine may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .
  • Reaction optimization : Maintain stoichiometric control of HCl to avoid racemization. Anhydrous conditions and low temperatures (0–5°C) improve yield and enantiomeric purity .
  • Purification : Recrystallization from ethanol/ether mixtures removes unreacted starting materials. Purity is confirmed via chiral HPLC or polarimetry .

Basic: What analytical techniques are essential for characterizing Methyl L-threoninate hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify ester formation (e.g., methoxy group at ~3.7 ppm) and hydrochloride salt presence (broad NH3+_3^+ signals) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks at m/z 169.6 (free base) and 205.1 (hydrochloride adduct) .
  • Melting Point Analysis : Compare observed mp (literature range: 180–185°C) to assess purity .

Advanced: How can researchers resolve contradictions in reported solubility data for Methyl L-threoninate hydrochloride across solvents?

Methodological Answer:
Discrepancies often arise from:

  • Hydration state : Anhydrous vs. monohydrate forms exhibit differing solubility. Use Karl Fischer titration to quantify water content .
  • pH effects : Solubility in water increases at lower pH due to protonation of the amino group. Conduct pH-solubility profiling (e.g., 0.1–6.0 pH range) .
  • Temperature control : Report solubility at standardized temperatures (±0.1°C) using gravimetric or UV-Vis methods .

Advanced: What experimental strategies enhance the stability of Methyl L-threoninate hydrochloride in aqueous solutions for cell culture studies?

Methodological Answer:

  • Buffer selection : Use citrate buffers (pH 3.5–4.5) to minimize hydrolysis. Avoid phosphate buffers, which accelerate degradation .
  • Temperature : Store solutions at 4°C for <24 hours. For long-term storage, lyophilize and reconstitute fresh .
  • Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidation of the hydroxyl group .

Basic: What safety protocols are critical for handling Methyl L-threoninate hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powder via fume hood use .
  • Spill management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
  • Waste disposal : Incinerate as hazardous organic waste under local regulations .

Advanced: How can researchers design mechanistic studies to investigate Methyl L-threoninate hydrochloride’s role in amino acid biosynthesis pathways?

Methodological Answer:

  • Isotopic labeling : Synthesize 13^{13}C-labeled Methyl L-threoninate hydrochloride to track metabolic incorporation into threonine derivatives via LC-MS .
  • Enzyme inhibition assays : Test interactions with threonine aldolase using Michaelis-Menten kinetics to identify competitive/non-competitive inhibition .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biosynthetic enzymes like homoserine kinase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.